Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate is a synthetic compound with the molecular formula . This compound belongs to the class of azetidine derivatives, which are cyclic amines that have applications in medicinal chemistry due to their structural features that can mimic natural products and influence biological activity. The compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl protecting group, and a hydroxyazetidine moiety.
This compound can be classified as an amino acid derivative, specifically an azetidine amino acid. It is synthesized through various chemical methods that involve the modification of azetidine structures. The compound has been documented in scientific literature and patents, indicating its relevance in pharmaceutical research and development. The specific CAS number for this compound is 934665-23-3, which aids in its identification within chemical databases.
The synthesis of Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate typically involves several steps:
For instance, one method described involves using tert-butyl 3-hydroxyazetidine-1-carboxylate as a starting material, followed by reactions with benzyl bromide and tert-butoxycarbonyl anhydride under controlled conditions to achieve the desired structure .
The synthesis process may include techniques such as:
The molecular structure of Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate features:
The compound has a molecular weight of approximately 336.39 g/mol and exhibits specific spectral characteristics in NMR analysis, which can be used for structural elucidation .
Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions typical for amino acids and azetidines:
These reactions are essential for exploring further modifications and applications in drug design .
The mechanism of action for compounds like Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate typically involves interaction with biological targets such as enzymes or receptors:
Data on specific targets and pathways would require further experimental studies .
Relevant data from analytical techniques such as NMR and mass spectrometry confirm these properties .
Benzyl 3-({[(tert-butoxy)carbonyl]amino}methyl)-3-hydroxyazetidine-1-carboxylate has several scientific uses:
Synthesis typically employs Boc-protected precursors to ensure chemoselective functionalization. Key approaches include:
Curtius Rearrangement Route: A linear sequence starts with Boc-protected amino acids. Activation with di-tert-butyl dicarbonate and sodium azide forms acyl azides, which undergo Curtius rearrangement to generate isocyanates. Trapping with benzyl alcohol yields the Cbz-carbamate, followed by azetidine ring closure. This method achieves 68–85% yields in the rearrangement step but requires strict temperature control (–40°C to 0°C) to suppress side reactions [6] [10].
Three-Component Coupling: Amines, CO₂, and alkyl halides couple under cesium carbonate/tetrabutylammonium iodide catalysis. Boc-aminomethyl intermediates react with benzyl chloroformate to install the Cbz group. This solvent-free method achieves >90% carbamate formation but requires anhydrous conditions to prevent hydrolysis [6].
Table 1: Key Synthetic Pathways Comparison
Method | Key Intermediate | Yield (%) | Critical Parameters |
---|---|---|---|
Curtius Rearrangement | Boc-protected acyl azide | 68–85 | Low-temperature rearrangement |
Three-Component Coupling | Boc-alkylamine | 70–92 | Cs₂CO₃/TBAI catalysis, CO₂ pressure |
Carbamate Exchange | Z-azetidinone | 65–78 | Zirconium(IV)/hydroxyquinoline |
Stereoselective azetidine synthesis exploits ring strain and chiral induction:
[3+1] Ring Expansion: Rhodium(II)-catalyzed reaction between bicyclic methylene aziridines and diazoesters (e.g., phenyl diazoacetate) yields 3-hydroxyazetidines via in situ ylide formation. The strained aziridine ring opens regioselectively, followed by ring closure to form the azetidine. Using enantiopure aziridines (>98% ee), chirality transfers efficiently (dr >20:1), with the ester and C3 substituents adopting a syn conformation. Steric bulk in diazoesters (e.g., ortho-substituted aryl groups) enhances diastereoselectivity [2] [7].
Gold-Catalyzed Oxidative Cyclization: N-Propargylsulfonamides with chiral t-butanesulfinyl auxiliaries undergo Au(I)/dibromopyridine N-oxide-mediated cyclization. BrettPhosAuNTf₂ catalyst minimizes mesylate byproducts and achieves 82% yield with >98% ee. The reaction proceeds via α-oxo gold carbene intermediates, with the sulfinyl group dictating absolute stereochemistry at C3 [7].
Table 2: Stereoselective Azetidine Formation Methods
Method | Catalyst System | dr/ee (%) | Stereochemical Outcome |
---|---|---|---|
[3+1] Ring Expansion | Rh₂(OAc)₄ | >20:1 dr | syn-Ester/R group configuration |
Gold-Catalyzed Cyclization | BrettPhosAuNTf₂ | >98% ee | Retained chiral auxiliary ee |
Directed Hydrogenation | Pd/C, H₂ (40 psi) | >10:1 dr | cis-3,4-disubstituted azetidine |
Efficiency hinges on protecting group strategy and reaction engineering:
Boc vs. Cbz Orthogonality: Sequential Boc protection (amine) followed by Cbz installation (azetidine N1) proves optimal. Reversing the order risks Boc deprotection during ring formation. tert-Butyl carbamates resist base-mediated hydrolysis (pH 7–12), while Cbz groups cleave via hydrogenolysis without affecting Boc [6] [8].
Hydroxyl Group Activation: The C3-hydroxyl exhibits hindered nucleophilicity due to the tert-aminomethyl group. Mitsunobu etherification requires 2.5 equivalents of DIAD/PPh₃ and inverted temperature addition (0°C → rt) to suppress elimination. Alternatively, silyl protection (TBSOTf, 2,6-lutidine) prior to carbamate formation gives >90% silylation yield [7].
Solvent and Catalyst Optimization: Gold-catalyzed cyclizations use 2,6-dibromopyridine N-oxide as the oxidant in dichloromethane (0.033 M). Higher concentrations promote dimerization, while lower concentrations slow kinetics. Acid additives (e.g., methanesulfonic acid) initially employed to accelerate cyclization were eliminated to prevent Boc cleavage, improving yields from 70% to 85% [7] [10].
Synthetic advancements in this azetidine derivative enable modular access to quaternary stereocenters and bioactive scaffolds, underscoring its role as a versatile intermediate in nitrogen heterocycle chemistry.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1